BGC20-1531Hydrochloride
Description
Overview of Prostanoid Receptor Systems and Associated Signaling Pathways
Prostanoids are a class of lipid mediators that regulate a wide variety of cellular functions, often acting locally as autocrine or paracrine signaling molecules. nih.govnih.gov Their actions are mediated through a family of specific G-protein coupled receptors (GPCRs). annualreviews.orgphysiology.org The diversity of prostanoid action is defined not only by the specific receptors and their expression patterns but also by the different G-proteins to which they couple, leading to a wide array of biological responses. nih.govoup.com
Prostanoids are metabolites of arachidonic acid. nih.govnih.gov In response to various stimuli, arachidonic acid is liberated from membrane phospholipids (B1166683) and is acted upon by cyclooxygenase (COX) enzymes to produce the unstable intermediate prostaglandin (B15479496) H2 (PGH2). physiology.orgoatext.com PGH2 is then converted by specific synthases into the five primary prostanoids: prostaglandin E2 (PGE2), prostaglandin D2 (PGD2), prostaglandin F2α (PGF2α), prostacyclin (PGI2), and thromboxane (B8750289) A2 (TxA2). nih.govannualreviews.org Because arachidonic acid is the most abundant precursor fatty acid in most mammals, the series 2 prostanoids are the predominant forms. physiology.org
The biological effects of prostanoids are mediated by a family of nine principal GPCR subtypes, each named for the prostanoid to which it is most sensitive. sigmaaldrich.com These are the DP, EP, FP, IP, and TP receptors. annualreviews.orgphysiology.org The PGE2 receptors are further divided into four subtypes, designated EP1, EP2, EP3, and EP4. physiology.orgsigmaaldrich.comarvojournals.org These receptors are encoded by different genes and exhibit distinct tissue distributions, ligand-binding profiles, and signal transduction mechanisms. annualreviews.orgnih.gov
| Receptor Subtype | Primary Endogenous Ligand | General Function |
| DP1, DP2 | Prostaglandin D2 (PGD2) | Allergic response, sleep regulation, immune cell activation. |
| EP1 | Prostaglandin E2 (PGE2) | Smooth muscle contraction. arvojournals.org |
| EP2 | Prostaglandin E2 (PGE2) | Smooth muscle relaxation, inflammation. arvojournals.org |
| EP3 | Prostaglandin E2 (PGE2) | Inhibits smooth muscle relaxation, diverse cellular inhibition. |
| EP4 | Prostaglandin E2 (PGE2) | Smooth muscle relaxation, pain, inflammation, immune modulation. nih.gov |
| FP | Prostaglandin F2α (PGF2α) | Uterine contraction, luteolysis. |
| IP | Prostacyclin (PGI2) | Vasodilation, inhibition of platelet aggregation. |
| TP | Thromboxane A2 (TxA2) | Vasoconstriction, platelet aggregation. |
The four EP receptor subtypes are coupled to different heterotrimeric G-proteins, which dictates their downstream signaling effects. pnas.org
The EP1 receptor primarily couples to Gq proteins. oup.compnas.org This coupling activates phospholipase C (PLC), leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently mobilizes calcium from intracellular stores. pnas.orgcaymanchem.com
The EP2 and EP4 receptors are coupled to Gs proteins. oup.comnih.gov Activation of Gs stimulates adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). arvojournals.orgnih.gov
The EP3 receptor typically couples to Gi proteins, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP. oup.compnas.org
Notably, the EP4 receptor can also activate alternative signaling pathways, including the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which contributes to its diverse cellular functions. nih.govnih.govspandidos-publications.com
| EP Receptor | G-Protein Coupling | Primary Signaling Pathway |
| EP1 | Gq | ↑ Intracellular Ca2+ oup.compnas.org |
| EP2 | Gs | ↑ cAMP oup.comnih.gov |
| EP3 | Gi | ↓ cAMP oup.compnas.org |
| EP4 | Gs, other (e.g., PI3K) | ↑ cAMP, PI3K/Akt activation oup.comnih.govspandidos-publications.com |
Characterization of Prostanoid Receptor Subtypes (EP1-EP4, DP, FP, IP, TP)
Significance of Prostaglandin E2 (PGE2) and EP4 Receptor Function in Cellular Regulation
The PGE2/EP4 signaling axis is a critical regulator of numerous biological processes. PGE2 is a key mediator of inflammation, contributing to the classic signs of swelling and redness through vasodilation and increased vascular permeability. nih.gov It also sensitizes sensory neurons, playing a major role in pain perception. nih.gov The EP4 receptor is the primary mediator of many of these PGE2-elicited inflammatory and pain responses. nih.gov
Beyond inflammation, EP4 signaling is implicated in a wide range of cellular regulation events. Research has shown its involvement in modulating immune responses, where it can suppress T-cell function and cytokine release from macrophages. jci.orgbmj.com The EP4 receptor also plays a significant role in cancer biology, with studies demonstrating that its activation can promote cell migration, invasion, and metastasis in various cancer types, including prostate and oral cancers. nih.govnih.govspandidos-publications.com Furthermore, the PGE2/EP4 pathway is involved in the complex regulation of hematopoietic stem and progenitor cell functions within the bone marrow. frontiersin.org
Conceptual Framework for Antagonistic Modulators of Prostanoid EP4 Receptors in Research
Given the central role of the PGE2/EP4 axis in pathophysiology, the development of selective EP4 receptor antagonists has become a key strategy in biochemical and pharmacological research. nih.govresearchgate.net The conceptual framework for using these antagonists is to precisely block the deleterious effects of PGE2 signaling through the EP4 receptor while leaving other prostanoid receptor pathways, including those with homeostatic functions, unaffected. nih.gov This targeted approach offers a more refined alternative to non-steroidal anti-inflammatory drugs (NSAIDs) which broadly inhibit COX enzymes, thereby preventing the synthesis of all prostanoids. nih.gov
BGC20-1531 Hydrochloride is a novel, potent, and highly selective antagonist of the prostanoid EP4 receptor. nih.govmedchemexpress.com In vitro studies have demonstrated its high affinity for the human EP4 receptor, with a Ki value of approximately 3 nM. rndsystems.comtocris.com Its selectivity is a key characteristic; it exhibits over 2500-fold selectivity for EP4 compared to the EP2 and EP3 receptor subtypes and shows no significant affinity for a wide panel of other receptors, channels, and enzymes. rndsystems.comtocris.comcaymanchem.com
Functionally, BGC20-1531 acts as a competitive antagonist, effectively blocking PGE2-induced effects. nih.gov For example, it antagonizes PGE2-mediated cAMP accumulation in cells expressing recombinant human EP4 receptors and inhibits the vasodilator effects of PGE2 on human cerebral and meningeal arteries. nih.govcaymanchem.com This profile makes BGC20-1531 a valuable research tool for investigating the specific contributions of EP4 signaling in processes like neuro-inflammation and vasodilation, which are implicated in conditions such as migraine. nih.gov The development of such selective antagonists provides researchers with the means to dissect the complex roles of the EP4 receptor in health and disease. researcher.life
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonylfuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S.ClH/c1-17-6-4-5-7-25(17)35(30,31)28-26(29)24-14-20(18(2)34-24)16-33-21-10-8-19(9-11-21)23-13-12-22(32-3)15-27-23;/h4-15H,16H2,1-3H3,(H,28,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHYZCXOFPPBMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(O2)C)COC3=CC=C(C=C3)C4=NC=C(C=C4)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Discovery and Preclinical Characterization of Bgc20 1531 Hydrochloride
Synthetic Methodologies for Novel Prostanoid EP4 Receptor Antagonists
The discovery of BGC20-1531, also known as PGN-1531, was the result of a program described as moving "from virtual to clinical". tocris.comrndsystems.comphysiology.org This indicates that its creation was heavily reliant on computer-aided drug design methodologies before its synthesis and physical testing. Such approaches are central to modern medicinal chemistry for identifying and refining lead compounds.
The development of novel prostanoid EP4 receptor antagonists frequently begins with computational methods to identify promising molecular scaffolds. dntb.gov.uaresearchgate.net This process typically involves creating a three-dimensional model of the target receptor, in this case, the EP4 receptor. dntb.gov.ua Using this model, virtual screening of vast compound libraries can be performed. Molecular docking simulations predict how different molecules might physically bind to the receptor, estimating the strength and nature of the interaction. dntb.gov.uaacademindex.com
These computational techniques allow researchers to sift through millions of potential structures and prioritize a smaller, more manageable number of candidates for synthesis. dntb.gov.ua The goal is to identify molecules that not only fit well into the receptor's binding pocket but also possess the chemical features necessary for an antagonistic effect, blocking the action of the natural ligand, Prostaglandin (B15479496) E2 (PGE2).
Following the identification of initial "hit" compounds from virtual screening, structure-based optimization is employed to enhance their properties. dntb.gov.ua This iterative cycle involves the chemical synthesis of the most promising candidates, followed by experimental testing of their biological activity. The insights gained are then used to inform further computational modeling and design modifications.
For EP4 antagonists like BGC20-1531, this optimization focuses on improving potency (the amount of drug needed to produce an effect), selectivity (the drug's preference for binding to the EP4 receptor over other receptors), and other pharmacologically important characteristics. nih.govdntb.gov.ua By analyzing the structure-activity relationships (SAR)—how specific changes to the molecule's structure affect its biological activity—medicinal chemists can rationally design subsequent generations of compounds with improved profiles, ultimately leading to a clinical candidate such as BGC20-1531. nih.gov
Computational Design and Molecular Docking Approaches
Pharmacological Profiling of BGC20-1531 Hydrochloride
The preclinical characterization of BGC20-1531 involved extensive pharmacological studies to determine its affinity and selectivity for the human EP4 receptor. These evaluations were performed using both recombinant receptors expressed in cell lines and native receptors found in human tissues. nih.gov
Radioligand binding assays were a key tool in characterizing BGC20-1531. nih.gov These experiments measure how effectively a compound competes with a radioactively labeled ligand (in this case, [3H]-PGE2) for the binding site on the receptor. The results of these studies confirmed that BGC20-1531 has a high affinity for the human EP4 receptor. nih.gov Functional assays further demonstrated that BGC20-1531 acts as a competitive antagonist, effectively blocking the cellular signaling cascade initiated by PGE2. nih.gov The antagonist potency observed in cell lines expressing recombinant human EP4 receptors was consistent with the potency estimated at native human EP4 receptors. nih.gov
The affinity of BGC20-1531 for the human EP4 receptor has been quantified using various metrics. In membrane binding studies, it displaced [3H]-PGE2 from recombinant human EP4 receptors with a pKi of 7.9 ± 0.1, which corresponds to a Ki of approximately 11.7 nM. nih.gov Another source reports a Ki of 3 nM. rndsystems.com This high affinity underscores the compound's potency. Functional studies, which measure the compound's ability to antagonize PGE2-mediated responses, yielded pKB values of 7.6 in cell lines and between 7.6 and 7.8 in human cerebral and meningeal arteries. nih.govmedchemexpress.com
| Parameter | Receptor | Value | Reference |
|---|---|---|---|
| pKi | Human Recombinant EP4 | 7.9 ± 0.1 | nih.gov |
| Ki | Human Recombinant EP4 | 11.7 nM | nih.gov |
| Ki | EP4 | 3 nM | rndsystems.com |
| pKB | Recombinant Human EP4 (Cell Line) | 7.6 | nih.govmedchemexpress.com |
| pKB | Native Human EP4 (Meningeal Artery) | 7.6 | nih.govmedchemexpress.com |
| pKB | Native Human EP4 (Middle Cerebral Artery) | 7.8 | nih.govmedchemexpress.com |
A critical aspect of the pharmacological profile of BGC20-1531 is its high selectivity for the EP4 receptor over other prostanoid receptors. This is crucial for minimizing off-target effects. Studies have shown that BGC20-1531 has negligible affinity for a wide range of other receptors, including other prostanoid receptor subtypes. nih.govmedchemexpress.com For instance, at a concentration of 10 µM, BGC20-1531 showed minimal displacement of [3H]-PGE2 from EP2 and EP3 receptors. nih.gov It exhibits over 2500-fold selectivity for EP4 compared to EP2 and EP3 receptors. rndsystems.com The affinity for other prostanoid receptors, such as EP1, TP, DP, and IP, was also found to be very low, with pKi values less than 5. nih.gov
| Prostanoid Receptor | Affinity (pKi) | Reference |
|---|---|---|
| EP1 | < 5 | nih.gov |
| EP2 | < 5 | nih.gov |
| EP3 | < 5 | nih.gov |
| DP | 5.6 | nih.gov |
| FP | Not Reported | |
| IP | < 5 | nih.gov |
| TP | < 5 | nih.gov |
Ligand Binding Studies to Recombinant and Native EP4 Receptors
Evaluation Against Other Ion Channels, Transporters, and Enzymes
BGC20-1531 has demonstrated a high degree of selectivity for the prostanoid EP4 receptor. nih.gov Broad-spectrum specificity screening revealed that the compound has no significant affinity for a wide array of other molecular targets. nih.gov This includes other prostanoid receptors, seven-transmembrane (7TM) receptors, transmitter-gated channels, ion channels, nuclear receptors, transporters, and enzymes, where it showed negligible affinity with a pKi of less than 5. nih.govnih.gov
The selectivity of BGC20-1531 is particularly notable when compared to other prostanoid EP receptor subtypes. It exhibits a high affinity for the EP4 receptor, with a reported Ki value of 3 nM to 11.7 nM. bertin-bioreagent.comtocris.comrndsystems.com In contrast, its affinity for the EP2 and EP3 receptors is substantially lower, with Ki values greater than 10,000 nM for both. bertin-bioreagent.com This represents a selectivity for the EP4 receptor that is more than 2500-fold higher than for the EP2 and EP3 subtypes. tocris.comrndsystems.com
| Target | Affinity (Ki) | Selectivity Fold vs. EP4 |
|---|---|---|
| EP4 Receptor | 3 - 11.7 nM | - |
| EP2 Receptor | >10,000 nM | >2500 |
| EP3 Receptor | >10,000 nM | >2500 |
| Other Receptors, Ion Channels, Transporters, Enzymes | pKi < 5 | High |
Functional Assays for EP4 Receptor Antagonism
Functional assays have confirmed that BGC20-1531 acts as a competitive antagonist at EP4 receptors, effectively blocking the physiological responses mediated by the receptor's activation. nih.govnih.gov
In cellular models, BGC20-1531 has been shown to effectively inhibit the functional response to prostaglandin E2 (PGE2). nih.gov Studies using adherent HEK293 EBNA cells that stably express the recombinant human EP4 receptor demonstrated that increasing concentrations of BGC20-1531 resulted in a surmountable, competitive antagonism of PGE2-mediated cyclic AMP (cAMP) accumulation. nih.govbertin-bioreagent.com
A Schild analysis of the data yielded a mean pKB value of 7.6 for BGC20-1531, confirming its potent antagonist activity at the human EP4 receptor. nih.gov The slope of the Schild plot was 0.95, which is indicative of competitive antagonism. nih.gov Further experiments showed that BGC20-1531, at concentrations of 1 and 10 µmol·L⁻¹, did not affect forskolin-stimulated cAMP accumulation, demonstrating that its action is specific to the EP4 receptor pathway and not a result of general inhibition of the cAMP signaling cascade. nih.gov It was also confirmed that PGE2 did not stimulate cAMP accumulation in non-transfected HEK293 cells, verifying that the observed effect is mediated specifically through the expressed EP4 receptors. nih.gov
| Assay Parameter | Cell Model | Result | Reference |
|---|---|---|---|
| Antagonist Potency (pKB) | HEK293 EBNA cells expressing human EP4 receptor | 7.6 | nih.govnih.gov |
| Antagonism Type | HEK293 EBNA cells expressing human EP4 receptor | Competitive | nih.gov |
| Effect on Forskolin-Stimulated cAMP | HEK293 EBNA cells expressing human EP4 receptor | No effect | nih.gov |
BGC20-1531 has proven to be a potent antagonist of the vasodilator effects of PGE2 in arteries implicated in migraine pathophysiology. nih.gov In vitro studies on isolated human arterial rings showed that BGC20-1531 competitively antagonized the vasodilation induced by PGE2 in both the middle cerebral and meningeal arteries. nih.govnih.gov The antagonist potency (pKB) was determined to be 7.8 in the human middle cerebral artery and 7.6 in the human meningeal artery. nih.govnih.gov
Furthermore, BGC20-1531 demonstrated the ability to rapidly and completely reverse pre-existing vasorelaxation caused by PGE2. nih.gov In human middle cerebral arterial rings pre-contracted with phenylephrine (B352888) and then relaxed with PGE2 (100 nmol·L⁻¹), the subsequent addition of BGC20-1531 (1 µmol·L⁻¹) caused a reversal of the relaxation by 169 ± 34%. nih.gov A similar rapid reversal was observed in the human middle meningeal artery, where BGC20-1531 reversed the PGE2-induced relaxation by 95 ± 21%. nih.gov In contrast, BGC20-1531 had no effect on PGE2-mediated responses in coronary, pulmonary, or renal arteries. nih.govnih.gov
| Arterial Preparation | Assay Type | Result | Reference |
|---|---|---|---|
| Human Middle Cerebral Artery | Competitive Antagonism (pKB) | 7.8 | nih.govnih.gov |
| Human Meningeal Artery | Competitive Antagonism (pKB) | 7.6 | nih.govnih.gov |
| Human Middle Cerebral Artery | Reversal of PGE2-induced relaxation | 169 ± 34% | nih.gov |
| Human Middle Meningeal Artery | Reversal of PGE2-induced relaxation | 95 ± 21% | nih.gov |
Inhibition of PGE2-Mediated cAMP Accumulation in Cellular Models (e.g., HEK293 EBNA cells)
Comparative Analysis with Other EP4 Receptor Antagonists
BGC20-1531 is one of several selective EP4 receptor antagonists that have been developed for therapeutic purposes. researchgate.net Its pharmacological profile can be compared with other compounds in this class, such as ONO-AE3-208, CJ-023,423, and L-798,106 (which is primarily an EP3 antagonist but has some activity at EP4). researchgate.netmedchemexpress.comacademindex.com
BGC20-1531's high affinity (Ki = 3 nM) and potency (pKB = 7.6) are comparable to other potent antagonists. nih.govtocris.com For example, CJ-023,423 is also a potent and selective EP4 antagonist. academindex.com L-798,106, while highly selective for the EP3 receptor (Ki = 0.3 nM), shows significantly lower affinity for the EP4 receptor (Ki = 916 nM), highlighting the superior selectivity of compounds like BGC20-1531 for the EP4 target. medchemexpress.com The distinct advantage of BGC20-1531 lies in its demonstrated high selectivity over other prostanoid receptors, particularly EP2 and EP3, which is crucial for minimizing off-target effects. tocris.comrndsystems.com Other antagonists such as Grapiprant, CR6086, and LY3127760 have also been developed, each with unique profiles investigated for conditions like pain and inflammation. researchgate.netacademindex.com
| Compound | Primary Target | Reported Affinity/Potency (Ki or pKB) | Reference |
|---|---|---|---|
| BGC20-1531 Hydrochloride | EP4 | Ki = 3 nM; pKB = 7.6 | nih.govtocris.com |
| L-798,106 | EP3 | Ki = 0.3 nM (EP3); Ki = 916 nM (EP4) | medchemexpress.com |
| ONO-AE3-208 | EP4 | Used to demonstrate EP2/EP4 role in cAMP increase | researchgate.net |
| CJ-023,423 | EP4 | Potent and selective EP4 antagonist | academindex.com |
| CR6086 | EP4 | Investigated for rheumatoid arthritis | researchgate.net |
| LY3127760 | EP4 | Investigated for inflammatory pain | researchgate.net |
Investigation of Bgc20 1531 Hydrochloride in in Vitro Biological Systems
Cellular Models for EP4 Receptor Activity Assessment
The in vitro evaluation of BGC20-1531 hydrochloride has utilized both recombinant and native cellular systems to accurately determine its affinity and functional antagonism at the EP4 receptor.
Cell Line Expression Systems for Recombinant EP4 Receptors
To study the direct interaction of BGC20-1531 with the human EP4 receptor in a controlled environment, researchers have employed cell line expression systems. Human Embryonic Kidney 293 (HEK-293) cells, which are readily transfected and cultured, have been a primary tool. nih.govbertin-bioreagent.com These cells are engineered to stably express high levels of the recombinant human EP4 receptor. nih.gov
In this model system, the primary functional response measured is the accumulation of cyclic adenosine (B11128) monophosphate (cAMP) following stimulation by the natural ligand, PGE2. nih.gov BGC20-1531 was shown to competitively antagonize PGE2-mediated cAMP accumulation in these transfected HEK-293 cells, demonstrating its efficacy at the recombinant human EP4 receptor. nih.gov Schild analysis of the data from these experiments confirmed the competitive nature of the antagonism. nih.gov This cell-based assay is fundamental for determining the antagonist affinity (pKB) and potency of compounds like BGC20-1531. nih.govnih.gov
Table 1: Antagonist Affinity of BGC20-1531 in Recombinant Cell System
| Cellular Model | Receptor Type | Measured Parameter | Result (pKB) |
|---|---|---|---|
| HEK-293 Cells | Recombinant Human EP4 | PGE2-stimulated cAMP accumulation | 7.6 |
Primary Cell Cultures Expressing Native EP4 Receptors
To ensure that the findings from recombinant systems translate to more physiologically relevant environments, BGC20-1531 has been tested on primary cells that endogenously express native EP4 receptors. nih.gov A key focus has been on vascular tissues implicated in conditions like migraine. biospace.compharmatimes.com
Functional assays have been conducted using isolated human middle cerebral and meningeal arteries. nih.govbiospace.comnih.gov In these ex vivo models, arterial rings are pre-contracted, and the vasodilator effect of PGE2 is measured. nih.gov BGC20-1531 was shown to potently and competitively antagonize the PGE2-induced vasodilation in these human arteries, confirming its activity at native EP4 receptors. nih.govnih.gov The antagonist potency observed in these primary tissues was consistent with the values obtained from the recombinant cell line studies. nih.gov
Table 2: Antagonist Potency of BGC20-1531 in Primary Tissues
| Primary Tissue | Receptor Type | Measured Effect | Result (pKB) |
|---|---|---|---|
| Human Middle Cerebral Artery | Native Human EP4 | Antagonism of PGE2-induced vasodilation | 7.8 |
| Human Meningeal Artery | Native Human EP4 | Antagonism of PGE2-induced vasodilation | 7.6 |
Mechanistic Elucidation of BGC20-1531 Hydrochloride Action at the Cellular Level
The mechanism of BGC20-1531 is defined by its role as a competitive antagonist at the EP4 receptor, thereby blocking the downstream signaling cascades initiated by the binding of PGE2.
Influence on Downstream Signaling Pathways Beyond cAMP (e.g., Gq, Gi coupling)
The EP4 receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. nih.govnih.gov The primary mechanism of action for BGC20-1531 is the competitive blockade of this Gs-cAMP pathway, as demonstrated by its inhibition of PGE2-stimulated cAMP accumulation. nih.gov
While the Gs-cAMP pathway is the canonical signaling route for EP4, GPCRs can also couple to other G proteins or activate alternative pathways. EP4 activation has been shown to influence other signaling cascades, including the PI3K/Akt/mTOR and MAPK/ERK pathways. wikipedia.org These pathways are crucial for regulating cellular processes like proliferation and differentiation. wikipedia.org For instance, other selective EP4 antagonists have been shown to block PGE2-induced ERK phosphorylation. medchemexpress.eumedchemexpress.com As a competitive EP4 antagonist, BGC20-1531 is expected to inhibit all signaling initiated by PGE2 binding to the EP4 receptor, including potential Gq (calcium mobilization) or Gi (cAMP inhibition) coupling, though the primary and most well-documented effect is on the Gs-cAMP pathway. nih.govwikipedia.org
Effects on Cellular Processes Modulated by EP4 Receptors (e.g., proliferation, migration, differentiation in specific cell types)
The EP4 receptor is implicated in a wide range of cellular processes. wikipedia.orguio.no Activation of EP4 by PGE2 can stimulate cell proliferation, migration, and differentiation in various cell types, including endothelial and cancer cells. nih.govwikipedia.org For example, EP4 receptor activation promotes endothelial cell migration and angiogenesis. nih.gov Furthermore, EP4 signaling is linked to the progression of certain cancers by promoting cell growth. wikipedia.org
The primary cellular effect documented for BGC20-1531 in vitro is the inhibition of PGE2-induced relaxation of vascular smooth muscle cells in cerebral and meningeal arteries. biospace.comnih.gov This action directly opposes the vasodilation caused by EP4 receptor stimulation. pharmatimes.com Given its function as a potent EP4 antagonist, BGC20-1531 would be predicted to inhibit other EP4-mediated cellular processes. Studies with other EP4 antagonists and EP4 gene knockdown have demonstrated inhibition of in vitro proliferation and invasiveness of human breast cancer cells. wikipedia.org Therefore, it is mechanistically plausible that BGC20-1531 would exert similar inhibitory effects on cell proliferation and migration in contexts where these processes are driven by EP4 activation. wikipedia.orgthno.org
Interactions with Other Prostanoid Receptors and Signaling Crosstalk in Complex Biological Systems
A critical aspect of the pharmacological profile of BGC20-1531 is its selectivity for the EP4 receptor over other prostanoid receptors. This selectivity is essential for minimizing off-target effects. Radioligand binding and functional assays have demonstrated that BGC20-1531 has a high affinity for the EP4 receptor while showing negligible affinity for a wide array of other receptors, including the other prostanoid receptor subtypes (EP1, EP2, EP3, DP, FP, IP, TP). nih.govrndsystems.comnih.gov
Table 3: Selectivity Profile of BGC20-1531
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. EP4 |
|---|---|---|
| EP4 | 3 - 11.7 | - |
| EP2 | >10,000 | >2500-fold |
| EP3 | >10,000 | >2500-fold |
Data sourced from multiple sources. rndsystems.combertin-bioreagent.com
This high degree of selectivity is crucial in complex biological systems where multiple prostanoid receptors are expressed and may have opposing functions. semanticscholar.org For example, in human platelets, PGE2 can have dual effects: an anti-aggregatory action mediated by EP4 receptors and a pro-aggregatory action via EP3 receptors. semanticscholar.org In such a system, a selective EP4 antagonist like BGC20-1531 would specifically block the anti-aggregatory signal without affecting the pro-aggregatory pathway.
Pharmacodynamic and Preclinical Efficacy Studies of Bgc20 1531 Hydrochloride
Animal Models for Investigating EP4 Receptor Modulation
Preclinical evaluation of BGC20-1531 has utilized several animal models to understand its physiological effects as an EP4 receptor antagonist. These models have been instrumental in demonstrating its in vivo activity and therapeutic potential.
Canine Carotid Hemodynamics Studies for PGE2-Induced Blood Flow Changes
Changes in canine carotid hemodynamics have been a key in vivo model for assessing the pharmacodynamic profile of BGC20-1531. researchgate.netnih.gov In these studies, Prostaglandin (B15479496) E2 (PGE2), a known vasodilator, is administered to induce an increase in carotid artery blood flow. researchgate.netnih.gov BGC20-1531 demonstrated a dose-dependent antagonism of this PGE2-induced effect. researchgate.netnih.gov Specifically, intravenous administration of BGC20-1531 was shown to prevent the PGE2-induced increase in carotid blood flow and decrease in carotid resistance, with an ID50 value of 5 mg/kg in dogs. nih.govcaymanchem.com This model provided direct evidence of the compound's ability to block EP4 receptor-mediated vascular responses in a living system. nih.gov
Table 1: Effect of BGC20-1531 on PGE2-Induced Hemodynamic Changes in Canine Models
| Parameter | Observation | Finding | Source(s) |
|---|---|---|---|
| Model | Anesthetized Canine | PGE2-induced increase in carotid blood flow | researchgate.netnih.gov |
| Intervention | Intravenous BGC20-1531 | Dose-dependent antagonism of PGE2 effect | researchgate.netnih.gov |
| Efficacy | ID50 | 5 mg/kg for preventing PGE2-induced changes | caymanchem.com |
Rodent Models of Pain and Inflammation
Rodent models have been essential for evaluating the analgesic and anti-inflammatory properties of BGC20-1531, consistent with the role of EP4 receptors in pain and inflammation signaling. dntb.gov.uaescholarship.org
In rodent models, the subcutaneous injection of PGE2 is used to evoke nociceptive behaviors, such as mechanical hypersensitivity (allodynia) and non-evoked pain responses. biorxiv.org Studies in mice have shown that BGC20-1531 can dose-dependently abolish non-evoked nociception induced by PGE2. biorxiv.org However, in the same studies, it produced only a marginal reduction of PGE2-evoked allodynia, highlighting a specific profile of action within pain pathways. biorxiv.org The EP4 receptor is known to mediate the sensitization of peripheral nociceptors by PGE2. escholarship.org
BGC20-1531 has demonstrated anti-inflammatory activity in various preclinical pain models in mice. dntb.gov.uaescholarship.org The blockade of EP4 receptors is considered a valid target for the pharmacological treatment of inflammatory pain. nih.gov Other selective EP4 receptor antagonists have shown efficacy in animal models of both acute and chronic inflammatory pain, such as that induced by carrageenan or complete Freund's adjuvant, supporting the therapeutic potential of this drug class. nih.govresearchgate.net
Assessment of Nociceptive Responses and Allodynia in PGE2-Induced Models
Studies in Models of Vasodilation and Vascular Regulation
The role of BGC20-1531 in vasodilation has been investigated primarily through its ability to counteract the effects of PGE2, a potent vasodilator whose effects on certain blood vessels are mediated by the EP4 receptor. nih.govnih.gov In vitro studies on isolated human middle cerebral and meningeal arteries showed that BGC20-1531 competitively antagonized PGE2-induced vasodilation. researchgate.netnih.gov It was also found to inhibit PGE2-induced vasorelaxation in human cerebral parenchymal arterioles. researchgate.net However, it did not affect PGE2-induced responses in coronary, pulmonary, or renal arteries in vitro, indicating a degree of vascular bed selectivity. nih.gov The in vivo canine carotid blood flow model also serves as a key study of its effects on vascular regulation. nih.gov
Pharmacodynamic Markers of EP4 Receptor Antagonism In Vivo
The primary pharmacodynamic marker used to confirm the in vivo activity of BGC20-1531 as an EP4 receptor antagonist is the inhibition of hemodynamic responses in the carotid vascular bed. nih.gov The dose-dependent antagonism of PGE2-induced increases in canine carotid blood flow provides a quantifiable measure of the compound's target engagement and functional blockade of the EP4 receptor in a live animal. researchgate.netnih.gov
In vitro and ex vivo studies complement these findings. For instance, BGC20-1531 dose-dependently antagonizes PGE2-induced cyclic AMP (cAMP) accumulation in cells expressing human EP4 receptors, which is a direct marker of receptor antagonism at the cellular level. caymanchem.comnih.gov For other EP4 antagonists, such as LY3127760, an increase in ex vivo whole blood TNF-α release after stimulation with PGE2 and lipopolysaccharide has been used as a target engagement marker. researchgate.net
Table 2: List of Compounds
| Compound Name |
|---|
| 17-phenyl-trinor-PGE2 |
| AH-6809 |
| AH 23848 |
| BGC20-1531 Hydrochloride |
| Butaprost |
| Captopril |
| CAY10598 |
| Celecoxib |
| CJ-023,423 |
| CR-6086 |
| Dihydroergotamine mesylate |
| ER819762 |
| Fluprostenol |
| Gabapentin |
| Grapiprant |
| Indomethacin |
| L-161982 |
| L-826266 |
| L-798106 |
| LY3127760 |
| Noradrenaline |
| ONO-4578 |
| ONO-8713 |
| ONO-AE-248 |
| Paracetamol |
| PF-04418948 |
| Phenylephrine (B352888) |
| PNU-142633 |
| Prostaglandin E2 (PGE2) |
| Prostaglandin F2α (PGF2α) |
| RQ-15986 |
| Rutin |
| Sildenafil |
Exploration of BGC20-1531 Hydrochloride in Models of Specific Pathophysiological Conditions
BGC20-1531 hydrochloride is a potent and selective antagonist of the prostanoid EP4 receptor. nih.gov The EP4 receptor is a key player in mediating the effects of prostaglandin E2 (PGE2), a lipid compound involved in various physiological and pathological processes, including vasodilation and inflammation. nih.govescholarship.org Preclinical research has explored the therapeutic potential of BGC20-1531 by examining its effects in animal and in vitro models of several diseases, excluding clinical trial data.
Role in Cerebral Vasodilation Mechanisms in Animal Models of Neurological Conditions
The primary focus of preclinical research on BGC20-1531 has been its potential role in neurological conditions characterized by cerebral vasodilation, such as migraine. nih.gov PGE2 is understood to contribute to migraine pain through the dilation of cranial blood vessels, and the EP4 receptor is implicated in this process. nih.govclinicaltrials.gov
In vitro studies using isolated human blood vessels have demonstrated that BGC20-1531 competitively antagonizes the vasodilation induced by PGE2 in the middle cerebral and meningeal arteries, which are relevant to migraine pathology. nih.govnih.gov The compound showed high affinity and potency at native EP4 receptors in these human cerebral and meningeal arteries. nih.gov Notably, BGC20-1531 did not affect the vasodilator responses to PGE2 in coronary, pulmonary, or renal arteries in these in vitro settings, highlighting its selectivity for certain vascular beds. nih.gov
Further in vivo animal models have supported these findings. In anesthetized dogs, intravenous administration of BGC20-1531 caused a dose-dependent antagonism of the increase in carotid blood flow induced by PGE2. nih.govmedchemexpress.com This model was validated by showing that PGE2 relaxes canine cranial vessels in a manner similar to human vessels and that BGC20-1531 inhibits this effect. nih.gov The compound also demonstrated the ability to rapidly and completely reverse established vasodilation caused by PGE2 in human middle cerebral arterial rings, which models a therapeutic intervention after the onset of vasodilation. nih.gov
| Model System | Target/Tissue | Measurement | Finding | Citation |
|---|---|---|---|---|
| Recombinant Human EP4 Receptors (in cell lines) | EP4 Receptor | Binding Affinity (pKi) | 7.9 | nih.gov |
| Recombinant Human EP4 Receptors (in cell lines) | EP4 Receptor | Antagonist Potency (pKB) | 7.6 | nih.gov |
| Isolated Human Middle Cerebral Artery | Native EP4 Receptor | Antagonist Potency (pKB) | 7.8 | nih.gov |
| Isolated Human Meningeal Artery | Native EP4 Receptor | Antagonist Potency (pKB) | 7.6 | nih.gov |
| Isolated Canine Meningeal Artery | Native EP4 Receptor | Antagonist Potency (pA2) | 7.7 | nih.gov |
| Anesthetized Dog Model | Carotid Vascular Bed | Inhibition of PGE2-induced blood flow increase | Dose-dependent antagonism | nih.govmedchemexpress.com |
Investigation in Models of Renal Injury and Chronic Kidney Disease
The role of EP4 receptor antagonism has also been investigated in preclinical models of kidney disease. dntb.gov.ua While BGC20-1531 was found to have no direct effect on PGE2-induced vasodilation in renal arteries in vitro, the therapeutic potential of EP4 inhibition appears linked to different mechanisms, such as attenuating inflammation and tissue scarring. nih.govdntb.gov.ua
Studies using rodent models of both diabetic and non-diabetic chronic kidney disease (CKD) have shown that EP4 inhibition can attenuate renal injury. dntb.gov.ua In a model of Type 2 diabetes (db/db mice), EP4 inhibition reduced albuminuria, a key marker of kidney damage. dntb.gov.ua It also attenuated the accumulation of mesangial matrix, a form of scarring within the kidney's filtering units. dntb.gov.ua Similarly, in a non-diabetic rat model of CKD created by surgical renal mass ablation, EP4 inhibition lessened the development of proteinuria and glomerular scarring. dntb.gov.ua In vitro work further suggests that EP4 inhibition may protect podocytes, a critical cell type in the kidney's filtration barrier, from injury. dntb.gov.ua These findings indicate that blocking the EP4 receptor could mitigate the progression of kidney damage through mechanisms distinct from direct vascular effects. dntb.gov.ua
| Animal Model | Condition | Key Findings of EP4 Inhibition | Citation |
|---|---|---|---|
| Type 2 Diabetic (db/db) Mice | Diabetic Kidney Disease | Lowered albuminuria; Attenuated mesangial matrix accumulation. | dntb.gov.ua |
| Non-diabetic Rats (Surgical Renal Mass Ablation) | Non-diabetic Chronic Kidney Disease | Attenuated proteinuria development; Reduced glomerular scarring. | dntb.gov.ua |
| Glomerular Podocytes (In Vitro) | TGF-ß1 Induced Injury | Prevented dedifferentiation of podocytes. | dntb.gov.ua |
Potential in Other Inflammatory Disease Models
Given the role of the PGE2-EP4 receptor pathway in inflammation and pain, the therapeutic potential of EP4 antagonists extends to other inflammatory conditions. nih.govescholarship.org The mechanism of action suggests that blockade of EP4 receptors could be a valid target for treating inflammatory pain. nih.gov
Preclinical studies with other selective EP4 receptor antagonists have demonstrated anti-hyperalgesic and anti-inflammatory effects in various animal models. nih.govdntb.gov.ua For example, EP4 antagonists have shown efficacy in models of acute inflammatory pain, such as the carrageenan-induced paw edema model, and in models of chronic inflammatory pain induced by complete Freund's adjuvant. nih.gov Furthermore, EP4 antagonists are being explored for their potential in treating rheumatoid arthritis, with some compounds showing the ability to ameliorate collagen-induced arthritis in mice. medchemexpress.eu While not all of these studies used BGC20-1531 specifically, the consistent findings across multiple EP4 antagonists in different inflammatory pain and disease models underscore the potential of this class of compounds, and by extension BGC20-1531, for broader anti-inflammatory applications. escholarship.orgdntb.gov.ua
| Model | Condition | Observed Effects of EP4 Antagonists | Citation |
|---|---|---|---|
| Carrageenan-induced Paw Edema (Rat) | Acute Inflammatory Pain | Anti-hyperalgesic effects | nih.gov |
| Complete Freund's Adjuvant (CFA) Model | Chronic Inflammatory Pain | Anti-hyperalgesic effects | nih.gov |
| Collagen-induced Arthritis (Mouse) | Rheumatoid Arthritis | Amelioration of arthritis | medchemexpress.eu |
| Various Preclinical Pain Models (Mouse) | Inflammatory Pain | Anti-allodynic and anti-inflammatory activity | dntb.gov.ua |
Advanced Research Methodologies and Future Directions for Bgc20 1531 Hydrochloride
Advanced Imaging Techniques for Receptor Occupancy and Distribution Studies in Preclinical Models
Advanced imaging techniques are crucial for visualizing and quantifying the engagement of a drug with its target in vivo. For EP4 receptor antagonists like BGC20-1531, Positron Emission Tomography (PET) is a powerful modality. scribd.combanook.commidstateradiology.com PET imaging allows for the non-invasive assessment of receptor occupancy and biodistribution of a drug in preclinical models. banook.com This is achieved by labeling a selective ligand with a positron-emitting radionuclide.
While specific PET imaging studies using radiolabeled BGC20-1531 are not extensively documented in publicly available literature, the methodology has been established for other EP4 receptor antagonists. For instance, the antagonist CJ-042794 was radiolabeled with Fluorine-18 (¹⁸F) to image EP4 receptor expression in cancer models. researchgate.net Such studies provide invaluable data on whether the drug reaches the target tissue in sufficient concentrations to exert a pharmacological effect.
Autoradiography is another key technique used in preclinical research to map the distribution of receptors in tissue sections. researchgate.nethersenbank.nl By applying a radiolabeled form of BGC20-1531 to brain or other tissue slices, researchers can visualize the precise anatomical localization of EP4 receptors. This has been instrumental in understanding the distribution of prostanoid receptors in various tissues. physiology.org
Table 1: Advanced Imaging Techniques in EP4 Receptor Research
| Technique | Application in EP4 Research | Example Compound/Method | Reference |
|---|---|---|---|
| Positron Emission Tomography (PET) | In vivo receptor occupancy and biodistribution | ¹⁸F-labeled CJ-042794 | researchgate.net |
| Autoradiography | Ex vivo mapping of receptor distribution in tissues | [³H]PGE2 displacement assays | nih.gov |
Genetic and Molecular Approaches to Elucidate EP4 Receptor-Mediated Processes
Genetic and molecular tools have been fundamental in dissecting the intricate signaling pathways mediated by the EP4 receptor and the effects of its antagonism by compounds like BGC20-1531. The use of knockout mice, where the gene for the EP4 receptor (PTGER4) is deleted, has been pivotal in understanding its role in various physiological processes, including immune responses, bone formation, and kidney function. niph.go.jpclinicaltrials.govnih.gov
Furthermore, cell-based assays employing techniques like small interfering RNA (siRNA) allow for the specific knockdown of EP4 receptor expression. This approach helps to confirm that the effects observed with BGC20-1531 are indeed mediated through the EP4 receptor. For example, studies have used siRNA to block EP4 expression and have shown attenuation of PGE2-induced cellular responses, mirroring the effects of EP4 antagonists.
These molecular approaches have revealed that the EP4 receptor is coupled to various downstream signaling pathways, including the Gs-cAMP-PKA pathway, and can also signal through β-arrestin and PI3K pathways. mdpi.com Understanding these pathways is critical for elucidating the full spectrum of BGC20-1531's pharmacological effects.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in BGC20-1531 Hydrochloride Research
Omics technologies offer a holistic view of the biological changes induced by a pharmacological agent. While specific omics studies on BGC20-1531 are emerging, the application of these technologies to the broader field of prostanoid research provides a framework for future investigations.
Genomics: Genomic studies can identify genetic variations in the PTGER4 gene that may influence an individual's response to BGC20-1531. Transcriptomic analysis, using techniques like DNA microarrays, can reveal how BGC20-1531 alters gene expression profiles in target cells, providing insights into its mechanism of action. researchgate.net
Proteomics: Proteomic approaches can identify the full complement of proteins that interact with the EP4 receptor or whose expression or phosphorylation state is altered by BGC20-1531 treatment. This can help to uncover novel signaling partners and downstream effectors.
Metabolomics: Metabolomics is the comprehensive study of small molecule metabolites in a biological system. syninnova.comresearchgate.netbenthamscience.com In the context of BGC20-1531, metabolomic profiling can identify changes in metabolic pathways downstream of EP4 receptor blockade. For example, targeted metabolomics has been used to analyze the arachidonic acid metabolism pathway in disease models. researchgate.net This could be applied to understand how BGC20-1531 modulates prostanoid and other lipid mediator profiles.
Development of Novel Research Tools and Probes Based on BGC20-1531 Hydrochloride Scaffold
The chemical structure of BGC20-1531 can serve as a scaffold for the development of new research tools. By modifying its structure, scientists can create derivatives with different properties, such as fluorescent tags for use in high-content imaging or biotinylated versions for affinity purification of the EP4 receptor and its interacting proteins. The development of such probes is essential for a deeper understanding of EP4 receptor biology. While specific examples derived from the BGC20-1531 scaffold are not widely reported, the principle of using known antagonists to develop such tools is a common practice in pharmacology.
Exploration of BGC20-1531 Hydrochloride in Emerging Research Areas
While initially investigated for migraine, the role of the EP4 receptor in other pathophysiological conditions has opened up new avenues of research for BGC20-1531 and other EP4 antagonists.
Neuroinflammation: The EP4 receptor is implicated in neuroinflammatory processes. Studies have explored the effects of EP4 antagonists in models of neurodegenerative diseases, where they may modulate glial cell activation and neuronal survival. frontiersin.org
Specific Organ System Pathophysiology:
Kidney Disease: Research suggests that EP4 receptor inhibition may be beneficial in chronic kidney disease by attenuating renal injury. researchgate.net
Cancer: The EP4 receptor is often upregulated in various cancers and is involved in tumor growth, metastasis, and immune evasion. mdpi.comresearchgate.netamegroups.orgresearchgate.net EP4 antagonists are being investigated, often in combination with other therapies, for their potential to enhance anti-tumor immunity. amegroups.orgcornell.eduresearchgate.net
Synthesis of Analogs and Structure-Activity Relationship (SAR) Studies for Research Purposes
The synthesis of analogs of BGC20-1531 and the study of their structure-activity relationships (SAR) are crucial for optimizing potency, selectivity, and pharmacokinetic properties. Although detailed SAR studies for BGC20-1531 are proprietary, the general principles can be inferred from research on other EP4 antagonists. nih.govnih.gov Medicinal chemists systematically modify different parts of the molecule and evaluate the impact on its ability to bind to and block the EP4 receptor. This iterative process can lead to the discovery of even more potent and selective compounds for research or therapeutic development.
Table 2: Key Structural Features of EP4 Receptor Antagonists for SAR Studies
| Structural Moiety | Potential for Modification | Impact on Activity |
|---|---|---|
| Diaryl-acylsulfonamide core | Substitution on aromatic rings, alteration of the sulfonamide linker | Potency and selectivity |
| Carboxylic acid group (in other antagonists) | Replacement with bioisosteres | Pharmacokinetic properties |
| Side chains | Variation in length, branching, and functional groups | Receptor binding affinity |
Challenges and Future Perspectives in Prostanoid EP4 Receptor Antagonist Research
The field of prostanoid EP4 receptor antagonist research is promising but not without its challenges. One of the main hurdles is translating the efficacy observed in preclinical models to clinical success. biorxiv.org For example, a clinical trial of BGC20-1531 in a human headache model did not show a significant effect, although pharmacokinetic variability may have been a contributing factor.
Future research will likely focus on:
Developing biomarkers to identify patient populations most likely to respond to EP4 antagonist therapy.
Exploring combination therapies , particularly in oncology, where EP4 antagonists may synergize with immunotherapies. amegroups.orgcornell.edu
Designing next-generation antagonists with improved pharmacokinetic and pharmacodynamic profiles based on a deeper understanding of the structural biology of the EP4 receptor.
Investigating the role of EP4 receptors in a wider range of diseases , including autoimmune disorders and fibrotic conditions. researchgate.net
The continued study of BGC20-1531 Hydrochloride and other EP4 receptor antagonists, employing advanced research methodologies, will undoubtedly continue to expand our understanding of prostanoid biology and may ultimately lead to new therapeutic strategies for a variety of diseases.
Q & A
Q. What is the primary pharmacological target of BGC20-1531 Hydrochloride, and how does its antagonistic activity influence prostaglandin E2 (PGE2)-mediated pathways in migraine models?
BGC20-1531 Hydrochloride is a selective antagonist of the prostanoid EP4 receptor, which mediates PGE2-induced vasodilation and nociception. Mechanistic studies typically employ receptor-binding assays (e.g., competitive displacement of radiolabeled ligands) and functional assays measuring cAMP inhibition or calcium flux in transfected cell lines . In human migraine models, its efficacy is evaluated via middle cerebral artery vasodilation (VMCA) measurements using transcranial Doppler, with dose-dependent inhibition of PGE2 effects observed at 200–400 mg doses .
Q. What experimental models are validated for assessing BGC20-1531 Hydrochloride’s efficacy in migraine research?
The PGE2 human model of headache is a gold standard, where VMCA changes are quantified pre- and post-administration. Placebo-controlled, double-blind trials with crossover designs are recommended, using time-series analyses (e.g., repeated-measures ANOVA) to compare treatment effects . Preclinical models often use rodent trigeminovascular activation assays, though interspecies differences in EP4 receptor expression require validation .
Q. What safety protocols are critical when handling BGC20-1531 Hydrochloride in laboratory settings?
Follow institutional chemical hygiene plans (CHPs) and Safety Data Sheet (SDS) guidelines. Key steps include:
- Conducting hazard assessments for inhalation/dermal exposure risks.
- Using fume hoods for powder handling and PPE (gloves, lab coats, safety goggles).
- Documenting training on emergency procedures (e.g., spill containment, eyewash use) .
Advanced Research Questions
Q. How should researchers address discrepancies in VMCA data between preclinical models and human trials when evaluating BGC20-1531 Hydrochloride’s efficacy?
Contradictions may arise from interspecies EP4 receptor heterogeneity or differences in PGE2 administration protocols. Mitigation strategies include:
Q. What methodological considerations are critical when designing randomized controlled trials (RCTs) for BGC20-1531 Hydrochloride in migraine models?
Key factors include:
- Dose optimization : Use adaptive designs to identify minimal effective doses (e.g., 200 mg vs. 400 mg) while monitoring adverse events .
- Placebo controls : Account for placebo response rates (~20–30% in migraine trials) via blinded crossover arms .
- Endpoint selection : Combine objective measures (VMCA velocity) with patient-reported outcomes (pain scales) .
Q. What multi-omics approaches could elucidate off-target effects of BGC20-1531 Hydrochloride during chronic administration?
Q. How can batch-to-batch variability in BGC20-1531 Hydrochloride synthesis impact long-term preclinical studies?
Variability in hydrochloride salt purity (>98% required) may alter bioavailability. Mitigation strategies:
Q. What statistical methods are recommended for analyzing time-dependent VMCA changes in BGC20-1531 Hydrochloride trials?
Use mixed-effects models to account for intra-subject correlations across time points (e.g., 0–90 minutes post-dosing). Pairwise comparisons (vs. placebo) should apply Bonferroni corrections for multiple testing, with significance thresholds at p < 0.05 (two-tailed) .
Q. How does BGC20-1531 Hydrochloride’s receptor selectivity compare to second-generation EP4 antagonists?
Comparative studies should employ:
Q. What strategies improve reproducibility of in vivo studies investigating BGC20-1531 Hydrochloride’s effects on cerebral vasodilation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
